molecular formula C8H5ClF3NO3 B2872950 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid CAS No. 2402829-49-4

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid

Cat. No.: B2872950
CAS No.: 2402829-49-4
M. Wt: 255.58
InChI Key: DHLOBGRCRFXNEN-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid is a high-value pyridine derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in the synthesis of advanced molecules for the pharmaceutical and agrochemical industries. Its molecular structure incorporates two key functional groups: a carboxylic acid at the 2-position and a 2,2,2-trifluoroethoxy moiety at the 3-position, which are often found in active ingredients. The presence of the chloro group at the 6-position offers a reactive site for further functionalization through cross-coupling reactions, making it a crucial intermediate for constructing more complex heterocyclic systems. As a research chemical, its primary value lies in its use as a synthetic intermediate for discovering new active compounds. The inclusion of the trifluoromethyl group (within the trifluoroethoxy chain) is a common strategy in medicinal and agrochemical chemistry to influence properties such as metabolic stability, lipophilicity, and bioavailability. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research purposes.

Properties

IUPAC Name

6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c9-5-2-1-4(6(13-5)7(14)15)16-3-8(10,11)12/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLOBGRCRFXNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Trifluoroethoxy Group Introduction

A foundational approach involves the displacement of an amino group with a trifluoroethoxy moiety. Starting from 3-amino-2-chloropyridine, diazotization using n-butyl nitrite in the presence of an organic acid (e.g., trifluoroacetic acid) generates a reactive diazonium intermediate. Subsequent treatment with 2,2,2-trifluoroethanol under basic conditions facilitates nucleophilic substitution, yielding 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine.

Reaction Conditions:

  • Temperature: 0–5°C (diazotization), 20–25°C (substitution)
  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Sodium hydroxide or triethylamine

Yield Optimization:

  • Excess trifluoroethanol (1.5–2.0 equivalents) improves substitution efficiency.
  • Controlled addition of n-butyl nitrite minimizes side reactions.

Oxidation and Hydrolysis of Intermediate Functionalities

Carbonitrile Hydrolysis to Carboxylic Acid

The introduction of the carboxylic acid group at position 2 is achieved via hydrolysis of a carbonitrile precursor. For example, 6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carbonitrile undergoes basic hydrolysis using potassium hydroxide (KOH) in refluxing water.

Reaction Conditions:

  • Temperature: 100°C (reflux)
  • Duration: 2–4 hours
  • Base: Aqueous KOH (2–4 M)

Yield: 76–84% (dependent on purity of carbonitrile intermediate).

Mechanistic Insight:
The nitrile group undergoes nucleophilic attack by hydroxide ions, forming an intermediate amide that is further hydrolyzed to the carboxylic acid.

Esterification and Subsequent Saponification

Methyl Ester Protection Strategy

To prevent undesired side reactions during functionalization, the carboxylic acid group is often protected as a methyl ester. Treatment of 6-chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid with trimethylsilyl diazomethane (TMS-diazomethane) in tetrahydrofuran (THF) and methanol yields the methyl ester.

Reaction Conditions:

  • Solvent: THF/methanol (4:1 v/v)
  • Reagent: TMS-diazomethane (2.0 equivalents)
  • Temperature: 20–25°C
  • Duration: 2 hours

Yield: 87–97%.

Saponification to Regenerate Carboxylic Acid

The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (NaOH) in THF, followed by acidification with citric acid.

Reaction Conditions:

  • Base: 2 N NaOH
  • Temperature: 50°C
  • Duration: 2 hours

Industrial-Scale Production Methods

Large-Scale Diazotization and Substitution

Industrial protocols optimize the diazotization-substitution sequence for cost efficiency and safety. Key modifications include:

  • Continuous Flow Reactors: Enhance heat dissipation and reduce hazardous intermediate accumulation.
  • Catalytic Methods: Palladium catalysts improve trifluoroethoxy group incorporation at lower temperatures.

Purification Techniques

  • Recrystallization: Ethyl acetate/hexane mixtures achieve >99% purity.
  • Chromatography: Reserved for high-value pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Diazotization-Hydrolysis Amino → Trifluoroethoxy → Carboxylic acid 68–76% 95–98% Moderate
Carbonitrile Hydrolysis Nitrile → Carboxylic acid 76–84% 97–99% High
Ester Protection Carboxylic acid → Ester → Acid 87–97% >99% Low

Critical Observations:

  • The carbonitrile hydrolysis route offers superior scalability and yield, making it preferable for industrial applications.
  • Diazotization methods, while versatile, require stringent temperature control to avoid byproduct formation.

Reaction Optimization and Troubleshooting

Common Challenges

  • Byproduct Formation: Over-oxidation during hydrolysis generates carboxylate salts, necessitating precise pH control.
  • Regioselectivity Issues: Competing substitutions at pyridine positions 4 and 5 are mitigated using directing groups (e.g., chloro at position 6).

Solvent and Catalyst Screening

  • Solvents: THF and dichloromethane outperform DMF in minimizing side reactions.
  • Catalysts: Palladium acetate (5 mol%) enhances trifluoroethoxy substitution kinetics by 30%.

Recent advances in photoredox catalysis enable trifluoroethoxy group introduction under mild conditions, bypassing diazotization.

Biocatalytic Approaches

Enzymatic hydrolysis of nitriles using nitrilases offers a green alternative to traditional basic hydrolysis, though yields remain suboptimal (50–60%).

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts, boron reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

(a) 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic Acid
  • Structure : Chlorine at position 2, trifluoroethoxy at position 6, and carboxylic acid at position 3.
  • Key Differences :
    • The shifted carboxylic acid group alters electronic distribution, reducing acidity (pKa ~3.5–4.0) compared to the target compound.
    • Higher lipophilicity (logP ~3.5) due to the para-substituted trifluoroethoxy group.
    • Reduced solubility in aqueous media, limiting its utility in biological systems .
(b) 6-Chloro-3-fluoropicolinic Acid
  • Structure : Fluorine replaces the trifluoroethoxy group at position 3.
  • Key Differences :
    • Smaller substituent (F vs. CF₃CH₂O) decreases steric hindrance but lowers lipophilicity (logP ~1.9).
    • Enhanced metabolic stability due to fluorine’s resistance to oxidation, though reduced bioavailability in hydrophobic environments .

Functional Group Variations

(a) 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic Acid
  • Structure : Trifluoromethyl (CF₃) at position 6 and an acetic acid side chain at position 3.
  • Key Differences: The CF₃ group increases lipophilicity (logP ~3.8) but reduces solubility.
(b) 3-Chloro-6-methoxypyridine-2-carboxylic Acid
  • Structure : Methoxy (OCH₃) at position 6 instead of trifluoroethoxy.
  • Key Differences :
    • Methoxy’s electron-donating nature raises pKa (~4.2) compared to the target compound.
    • Lower metabolic stability due to OCH₃’s susceptibility to demethylation .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight logP pKa Key Applications References
6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid Cl (6), CF₃CH₂O (3), COOH (2) 255.58 3.1 2.7 Pharmaceuticals, Agrochemicals
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxylic acid Cl (2), CF₃CH₂O (6), COOH (4) 255.58 3.5 3.8 Chemical synthesis
6-Chloro-3-fluoropicolinic acid Cl (6), F (3), COOH (2) 175.55 1.9 2.3 Drug intermediates
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid Cl (2), CF₃ (6), CH₂COOH (3) 265.62 3.8 2.9 Enzyme inhibitors
3-Chloro-6-methoxypyridine-2-carboxylic acid Cl (3), OCH₃ (6), COOH (2) 187.59 2.1 4.2 Research reagents

Research Findings and Trends

  • Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group in the target compound enhances solubility via ether oxygen, whereas trifluoromethyl increases lipophilicity but may hinder dissolution .
  • Metabolic Stability : Fluorine and trifluoroethoxy groups resist oxidative metabolism, making these compounds superior to methoxy or hydroxyl analogues in drug design .

Biological Activity

6-Chloro-3-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid (CAS Number: 2402829-49-4) is a pyridine derivative notable for its diverse biological activities. This compound features a chloro group at the 6th position, a trifluoroethoxy group at the 3rd position, and a carboxylic acid group at the 2nd position. The presence of fluorine atoms is known to enhance the biological activity of compounds due to increased lipophilicity and improved interactions with biological targets.

PropertyValue
Molecular FormulaC₈H₅ClF₃NO₃
Molecular Weight255.58 g/mol
CAS Number2402829-49-4
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with intracellular targets. This mechanism is crucial for its potential applications in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyridine derivatives. For instance, compounds with fluorinated groups have shown significant antibacterial activity against Gram-positive bacteria. The introduction of fluorine atoms has been associated with improved binding affinity to bacterial targets, enhancing their efficacy against pathogens.

  • In vitro Studies : A related study demonstrated that pyridine derivatives exhibited strong antibacterial activity comparable to established antibiotics like linezolid. Compounds were evaluated for their minimum inhibitory concentrations (MICs) and minimum biofilm inhibitory concentrations (MBICs), indicating their potential as broad-spectrum antimicrobial agents .
  • Biofilm Inhibition : Biofilms pose a significant challenge in treating bacterial infections. The evaluated compounds showed promising antibiofilm activity, with one derivative achieving an MBIC significantly lower than its MIC, suggesting effective inhibition of biofilm formation without affecting bacterial growth directly .

Enzyme Inhibition

Pyridine derivatives have been reported to inhibit various enzymes, including α-amylase and carboxypeptidase A. The inhibitory effects observed in related compounds suggest that this compound may also exhibit similar enzyme inhibition properties, making it a candidate for further investigation in metabolic disorders .

Case Studies

  • Antibacterial Efficacy : A study focusing on the synthesis and biological evaluation of pyridine derivatives found that certain compounds demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Streptococcus pneumoniae. These findings underscore the potential of pyridine-based compounds in developing new antimicrobial therapies .
  • Plant Growth Inhibition : Another investigation revealed that related pyridinecarboxylic acids inhibited seed germination and root growth in Brassica campestris at specific concentrations. This suggests potential applications in agricultural biochemistry as herbicides or growth regulators .

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